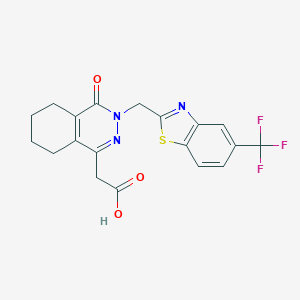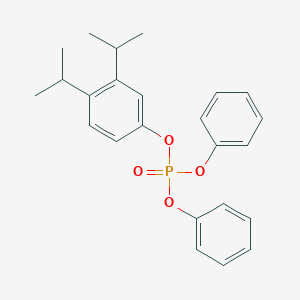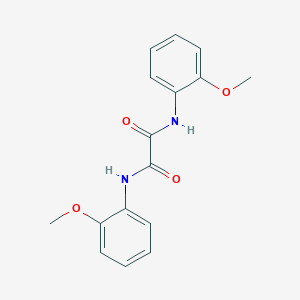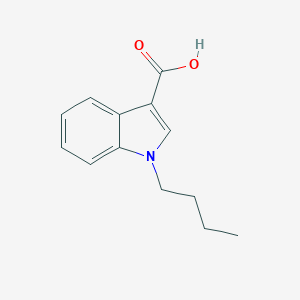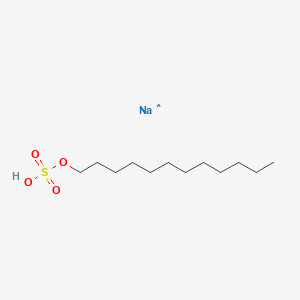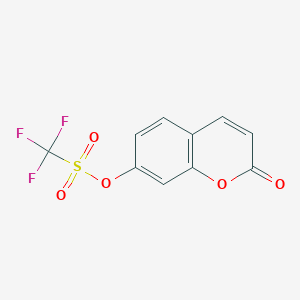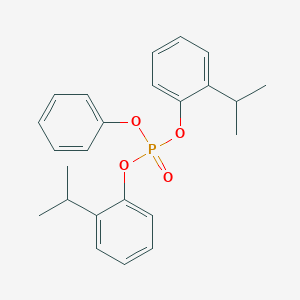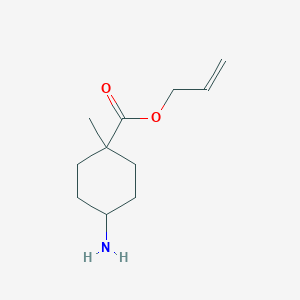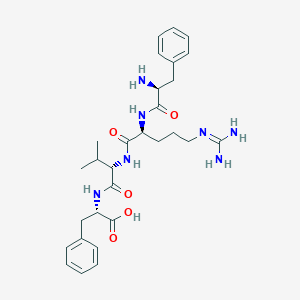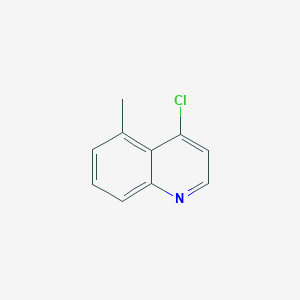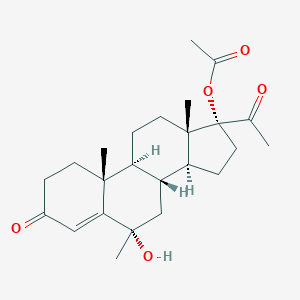![molecular formula C6H12N2O B132828 1,1-dimethyl-3-[(E)-prop-1-enyl]urea CAS No. 143470-10-4](/img/structure/B132828.png)
1,1-dimethyl-3-[(E)-prop-1-enyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-dimethyl-3-[(E)-prop-1-enyl]urea, also known as diuron, is a herbicide that is widely used in agriculture to control the growth of weeds. It was first introduced in the 1950s and has since become a popular choice for farmers due to its effectiveness and low cost. Diuron is a white crystalline solid with a molecular weight of 233.26 g/mol and a melting point of 158-159°C.
Mecanismo De Acción
Diuron works by inhibiting the photosynthetic electron transport chain in plants, specifically by binding to the D1 protein in photosystem II. This prevents the transfer of electrons from water to NADP+, which is necessary for the production of ATP and NADPH. As a result, the plant is unable to produce enough energy to sustain its growth and eventually dies.
Efectos Bioquímicos Y Fisiológicos
Diuron has been shown to have a number of biochemical and physiological effects on plants, including the inhibition of photosynthesis, the disruption of cell membranes, and the alteration of protein synthesis. It has also been shown to affect the growth and development of roots, stems, and leaves in plants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diuron is a widely used herbicide in agriculture due to its effectiveness and low cost. In laboratory experiments, it has been found to be a useful tool for studying the effects of herbicides on plants and for investigating the mechanisms of photosynthesis. However, 1,1-dimethyl-3-[(E)-prop-1-enyl]urea can be toxic to some non-target organisms, including aquatic plants and animals, and care must be taken when using it in the laboratory.
Direcciones Futuras
There are a number of potential future directions for research on 1,1-dimethyl-3-[(E)-prop-1-enyl]urea, including the development of new formulations that are less toxic to non-target organisms, the investigation of its effects on soil microorganisms, and the study of its potential as a biocide in water treatment. Additionally, further research is needed to better understand the mechanisms of 1,1-dimethyl-3-[(E)-prop-1-enyl]urea toxicity and to develop more effective methods for its removal from the environment.
Métodos De Síntesis
Diuron can be synthesized through a variety of methods, including the reaction of N,N-dimethylurea with acrylonitrile in the presence of a catalyst, or the reaction of N,N-dimethylurea with chloroacetic acid in the presence of a base. The most common method for 1,1-dimethyl-3-[(E)-prop-1-enyl]urea synthesis involves the reaction of N,N-dimethylurea with 3-chloropropionitrile in the presence of a base.
Aplicaciones Científicas De Investigación
Diuron has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weeds, including annual and perennial grasses, broadleaf weeds, and sedges. It works by inhibiting photosynthesis in the target plants, leading to their death. Diuron has also been studied for its potential use as a biocide in water treatment, as it has been shown to be effective against algae and other aquatic organisms.
Propiedades
Número CAS |
143470-10-4 |
|---|---|
Nombre del producto |
1,1-dimethyl-3-[(E)-prop-1-enyl]urea |
Fórmula molecular |
C6H12N2O |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
1,1-dimethyl-3-[(E)-prop-1-enyl]urea |
InChI |
InChI=1S/C6H12N2O/c1-4-5-7-6(9)8(2)3/h4-5H,1-3H3,(H,7,9)/b5-4+ |
Clave InChI |
IIGCYQPNZRSCLY-SNAWJCMRSA-N |
SMILES isomérico |
C/C=C/NC(=O)N(C)C |
SMILES |
CC=CNC(=O)N(C)C |
SMILES canónico |
CC=CNC(=O)N(C)C |
Sinónimos |
Urea, N,N-dimethyl-N-1-propenyl-, (E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrido[2,3-b]pyrazine-2,3,6-triol](/img/structure/B132747.png)
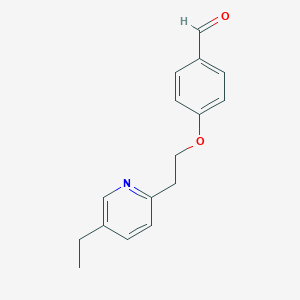
![5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone](/img/structure/B132754.png)
